molecular formula C6H9NO2 B1484562 2-Oxa-5-azabicyclo[4.1.1]octan-3-one CAS No. 2169510-21-6

2-Oxa-5-azabicyclo[4.1.1]octan-3-one

Cat. No.: B1484562
CAS No.: 2169510-21-6
M. Wt: 127.14 g/mol
InChI Key: ROCBAJODNHFTGR-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[4.1.1]octan-3-one is a heterocyclic organic compound characterized by its unique bicyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-5-azabicyclo[4.1.1]octan-3-one typically involves multistep organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate amino alcohols under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-5-azabicyclo[4.1.1]octan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxa-5-azabicyclo[4.1.1]octan-3-one has found applications in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecular architectures.

  • Biology: The compound has been explored for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent in various disease models.

  • Industry: Its unique structure makes it valuable in material science and drug discovery processes.

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[4.1.1]octan-3-one exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with bacterial cell walls, disrupting their integrity. In anticancer applications, it might target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with bacterial cell wall synthesis enzymes.

  • Anticancer Activity: Inhibition of key signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

  • 2-oxa-5-azabicyclo[3.2.1]octane

  • 2-azabicyclo[3.2.1]octane

  • 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

Properties

IUPAC Name

2-oxa-5-azabicyclo[4.1.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-3-7-4-1-5(2-4)9-6/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCBAJODNHFTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1OC(=O)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[4.1.1]octan-3-one
Reactant of Route 2
2-Oxa-5-azabicyclo[4.1.1]octan-3-one
Reactant of Route 3
2-Oxa-5-azabicyclo[4.1.1]octan-3-one
Reactant of Route 4
2-Oxa-5-azabicyclo[4.1.1]octan-3-one
Reactant of Route 5
2-Oxa-5-azabicyclo[4.1.1]octan-3-one
Reactant of Route 6
2-Oxa-5-azabicyclo[4.1.1]octan-3-one

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